

Technical Support Center: Optimizing Signal-to-Noise Ratio with Atto 465

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Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing the fluorescent dye **Atto 465**.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral characteristics of **Atto 465**?

Atto 465 is a fluorescent label derived from acriflavine, known for its strong absorption and good fluorescence.^[1] It has an excitation maximum at approximately 453 nm and an emission maximum around 506 nm, resulting in a notable Stokes shift.^[1] These properties make it suitable for applications in fluorescence microscopy and other life science assays.^{[1][2]}

Q2: What are the most common causes of low signal-to-noise ratio when using **Atto 465**-conjugated antibodies?

The most frequent issues leading to a poor signal-to-noise ratio include suboptimal antibody concentrations, inadequate blocking, inappropriate buffer conditions, and photobleaching. Specifically for **Atto 465**, its moderate hydrophilicity can sometimes contribute to non-specific binding if not properly addressed.

Q3: How can I minimize photobleaching of **Atto 465**?

To reduce photobleaching, it is recommended to use an anti-fade mounting medium. Additionally, minimize the exposure time and the intensity of the excitation light during image acquisition.[3] While a derivative, **Atto 465-p**, has shown high photostability, the free dye can be susceptible to bleaching under continuous, high-intensity illumination.

Q4: Can **Atto 465** be used for multiplex immunofluorescence?

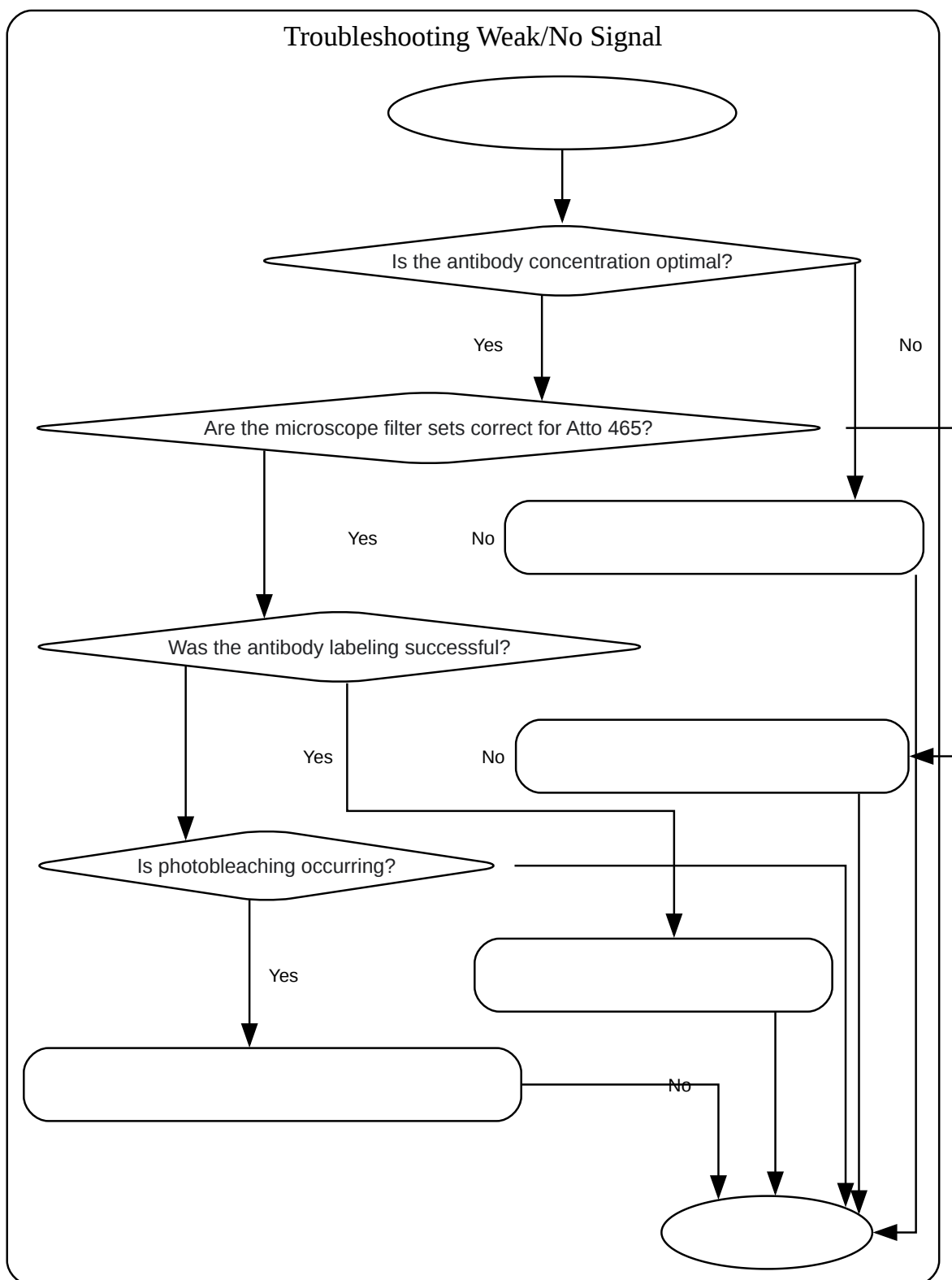
Yes, the spectral properties of **Atto 465** allow for its use in multiplex immunofluorescence (mIF) assays. Its emission spectrum can be distinguished from fluorophores in the blue and green channels, such as those excited at 405 nm and 488 nm, with the appropriate filter sets and a confocal microscope with tunable excitation and emission.

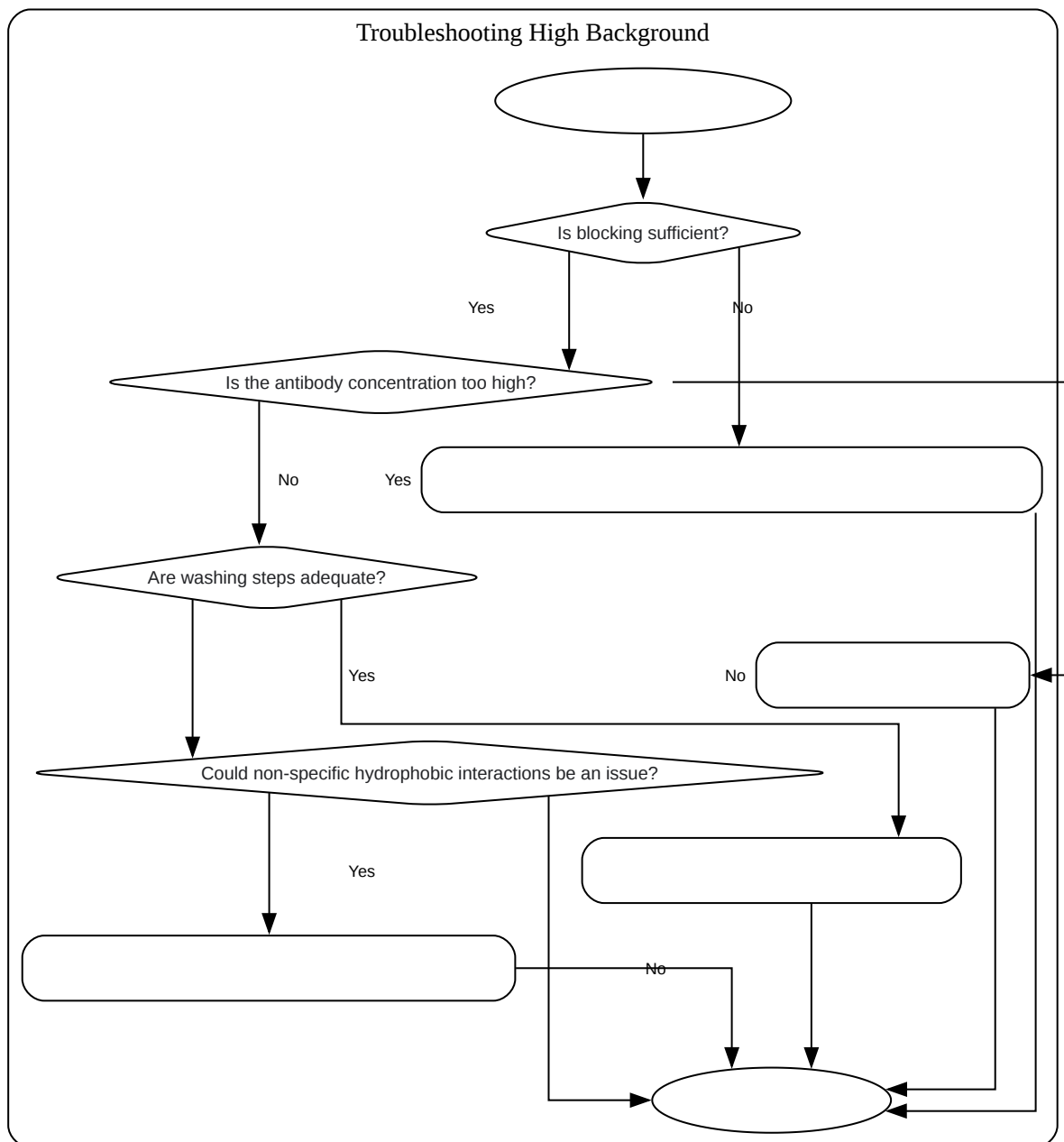
Troubleshooting Guides

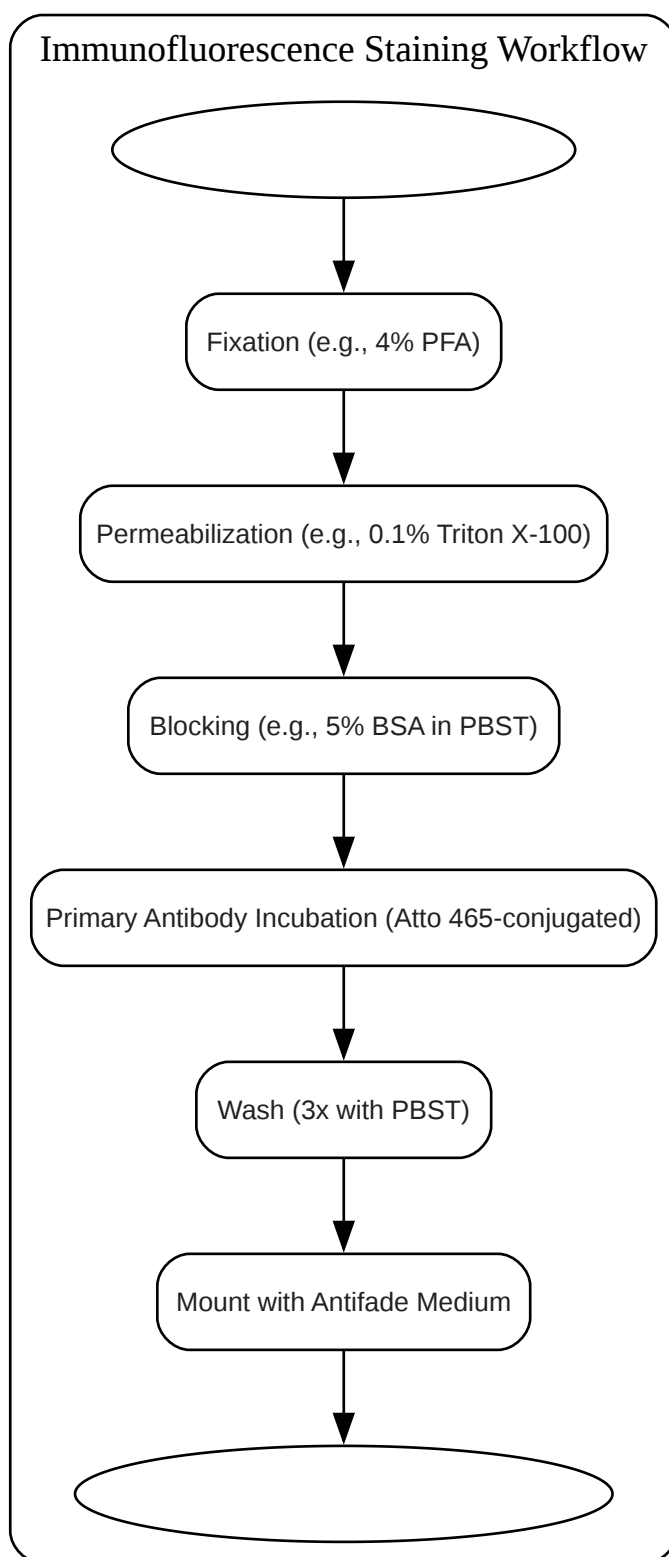
This section provides solutions to common problems encountered during experiments with **Atto 465**.

Issue 1: Weak or No Signal

A faint or absent fluorescent signal can be frustrating. The following workflow can help diagnose the root cause.







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References

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